molecular formula C18H21F2N3OS B12263880 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B12263880
M. Wt: 365.4 g/mol
InChI Key: WBXWKIKYGQBKHF-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound featuring a benzothiazole core linked to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole typically involves multiple steps. One common method includes the reaction of 4,4-difluoropiperidine with a benzothiazole derivative under controlled conditions. The reaction often requires the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized for yield and purity, often involving continuous flow techniques and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions are often mediated by the compound’s unique structural features, which enable it to fit into specific binding sites .

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring alkaloid with a piperidine moiety.

    Evodiamine: Another piperidine-based compound with notable biological activity.

    Matrine: Known for its antiproliferative effects.

    Berberine: Exhibits a wide range of pharmacological properties.

    Tetrandine: Used in traditional medicine for its therapeutic effects.

Uniqueness

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core and a difluoropiperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H21F2N3OS

Molecular Weight

365.4 g/mol

IUPAC Name

[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C18H21F2N3OS/c19-18(20)7-11-22(12-8-18)16(24)13-5-9-23(10-6-13)17-21-14-3-1-2-4-15(14)25-17/h1-4,13H,5-12H2

InChI Key

WBXWKIKYGQBKHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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